molecular formula C9H14O4 B1295627 Dimethyl cyclopentane-1,3-dicarboxylate CAS No. 2435-36-1

Dimethyl cyclopentane-1,3-dicarboxylate

Cat. No. B1295627
CAS RN: 2435-36-1
M. Wt: 186.2 g/mol
InChI Key: SQFQEQDRLAZVJQ-UHFFFAOYSA-N
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Description

Dimethyl cyclopentane-1,3-dicarboxylate is a chemical compound that is related to a family of cyclopentane derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The cyclopentane moiety is a common structural motif in many natural products and synthetic compounds, and its derivatives are often explored for their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of cyclopentane derivatives can involve various strategies, including photoinduced electron transfer, radiolytic oxidation, and catalytic reactions. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Similarly, dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate underwent dimerization in the presence of GaCl3 to yield various annulation products . These methods demonstrate the versatility of cyclopentane derivatives' synthesis, which can be tailored to produce a wide range of structural motifs.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives can be determined using techniques such as single-crystal X-ray analysis. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central four-membered ring . The molecular structure is crucial for understanding the compound's reactivity and interactions within a crystal lattice or biological system.

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions, including rearrangements, cycloadditions, and radical transformations. Cyclopentane-1,3-diyl radical cations, for example, were generated and underwent rearrangement to form cyclopentene derivatives . Additionally, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate was used as a precursor for radical [3+2]-cycloaddition reactions with alkenes . These reactions are important for constructing complex molecular architectures and can be exploited in the synthesis of bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as acidity, lipophilicity, and hydrogen bonding capabilities, are significant for their application in drug design and materials science. Cyclopentane-1,3-diones, for instance, exhibit pKa values similar to carboxylic acids and can act as isosteres for carboxylic acid functional groups . The ability to form hydrogen bonds and other non-covalent interactions is also critical for the stability and packing of these molecules in the solid state, as seen in the crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate .

Scientific Research Applications

  • Chemical Synthesis : This compound is often used in chemical synthesis . The exact procedures and outcomes would depend on the specific reactions being carried out.

  • Polyurethane Production : A related compound, γ-valerolactone (GVL), has been used in the synthesis of polyurethanes . It’s possible that Dimethyl cyclopentane-1,3-dicarboxylate could have similar applications.

  • Synthesis of Cyclopentadienes : There’s a mention of a related compound being used in the synthesis of 1,2-disubstituted cyclopentadienes . It’s possible that Dimethyl cyclopentane-1,3-dicarboxylate could be used in a similar manner.

  • Chemical Synthesis : This compound is often used in chemical synthesis . The exact procedures and outcomes would depend on the specific reactions being carried out.

  • Polyurethane Production : A related compound, γ-valerolactone (GVL), has been used in the synthesis of polyurethanes . It’s possible that Dimethyl cyclopentane-1,3-dicarboxylate could have similar applications.

  • Synthesis of Cyclopentadienes : There’s a mention of a related compound being used in the synthesis of 1,2-disubstituted cyclopentadienes . It’s possible that Dimethyl cyclopentane-1,3-dicarboxylate could be used in a similar manner.

Safety And Hazards

The safety information for Dimethyl cyclopentane-1,3-dicarboxylate includes a warning signal word . The hazard statements are H227, H315, H319, H335 . The precautionary statements are P305, P338, P351 .

properties

IUPAC Name

dimethyl cyclopentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFQEQDRLAZVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947201
Record name Dimethyl cyclopentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cyclopentane-1,3-dicarboxylate

CAS RN

2435-36-1
Record name 1,3-Dimethyl 1,3-cyclopentanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2435-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentanedicarboxylic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyclopentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a reflux condenser. The flask was charged with cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L). The solution was cooled to 7° C. using an ice/water bath. Concentrated sulfuric acid (70 mL) was added dropwise over 30 min resulting in an exotherm up to 12° C. The reaction mixture was heated to reflux and stirred for 16 h when TLC analysis (10% methanol/ethyl acetate) indicated that the reaction was complete. The reaction mixture was concentrated, redissolved in methyl tert-butyl ether, and washed with saturated aqueous sodium bicarbonate (2×150 mL) and brine (2×150 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The resulting clear oil was dissolved in hexane (2 L) and treated with a 2 N aqueous sodium hydroxide solution (950 mL) until the pH˜10. The layers were separated and the aqueous layer was extracted with hexane (4×1 L). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated to provide 360 g (100%) of dimethyl cyclopentane-1,3-dicarboxylate as a clear oil. 1H NMR (500 Hz, CDCl3) δ ppm 3.67 (s, 6H), 2.75-2.83 (m, 2H), 2.20-2.26 (m, 1H), 2.05-2.12 (m, 1H), 1.90-2.0 (m, 4H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y MORIMOTO, Y TERAO, K ACHIWA - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
Recently, we have reported convenient methods for the synthesis of five-membered heterocycles by the use of 1, 3-dipolar cycloaddition reactions. 1, 2) The introduction of chirality into …
Number of citations: 29 www.jstage.jst.go.jp
Y Liu, SR Turner - Journal of Polymer Science Part A: Polymer …, 2010 - Wiley Online Library
Melt polycondensation was used to prepare a systematic series of random and amorphous copolyesters using the following cycloaliphatic diesters: dimethyl‐1,4‐cyclohexane …
Number of citations: 39 onlinelibrary.wiley.com
HL Yan, ZM Zong, ZK Li, J Kong, QX Zheng… - Energy & …, 2016 - ACS Publications
Cornstalk was subjected to methanolysis in the presence of NaOH at 220–320 C to afford soluble portions (SPs) 1–5 (SP 1 –SP 5 ) and an inextractable portion (IEP). The maximum …
Number of citations: 10 pubs.acs.org
DF O'Brien, JW Gates Jr - The Journal of Organic Chemistry, 1965 - ACS Publications
Method C. 5, 6-Dihydro-2-hydroxy-3H-pyrrolo [1, 2, 3-de]-quinoxaline-3-one (XII). 6a—A solution of 5.0 g.(0.037 mole) of 7-aminoindoline (I) and 5.5 g.(0.037 mole) of diethyl oxalate (U. …
Number of citations: 37 pubs.acs.org
Y Liu - 2012 - vtechworks.lib.vt.edu
A series of random and amorphous copolyesters containing different cycloaliphatic rings within the polymer chains were prepared by melt polycondensaton of difunctional monomers (…
Number of citations: 4 vtechworks.lib.vt.edu
X Dang, SB Williams, S Devanathan… - Journal of medicinal …, 2021 - ACS Publications
Mitochondrial fragmentation from defective fusion or unopposed fission contributes to many neurodegenerative diseases. Small molecule mitofusin activators reverse mitochondrial …
Number of citations: 8 pubs.acs.org

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